1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-208419 is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It functions as a cholecystokinin receptor antagonist, specifically targeting both cholecystokinin A and cholecystokinin B receptors. This compound was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases .
Preparation Methods
The synthesis of FR-208419 involves the preparation of various 5-alkyl-9-methyl-1,4-benzodiazepines. One of the key synthetic routes includes the preparation of 1-cyclohexyl-carbonylmethyl-5-ethyl-9-methyl-3-(m-tolylureido)-2-oxo-1,4-benzodiazepine.
The synthetic route involves the following steps:
- Preparation of the 5-alkyl-9-methyl-1,4-benzodiazepine core structure.
- Introduction of the cyclohexyl-carbonylmethyl group.
- Addition of the m-tolylureido group.
- Final oxidation to form the 2-oxo-1,4-benzodiazepine structure.
Industrial production methods for FR-208419 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
FR-208419 undergoes several types of chemical reactions, including:
Oxidation: The final step in the synthesis involves oxidation to form the 2-oxo-1,4-benzodiazepine structure.
Substitution: Introduction of the m-tolylureido group involves a substitution reaction.
Reduction: Potential reduction reactions could be used to modify the benzodiazepine core structure.
Common reagents and conditions used in these reactions include:
Oxidizing agents: For the oxidation step.
Substituting agents:
Reducing agents: For potential modifications of the core structure.
The major products formed from these reactions include the final FR-208419 compound with high affinity for cholecystokinin receptors .
Scientific Research Applications
Chemistry: As a dual cholecystokinin A and cholecystokinin B receptor antagonist, it serves as a valuable tool for studying receptor-ligand interactions and receptor pharmacology.
Biology: Its high affinity for cholecystokinin receptors makes it useful for investigating the physiological roles of these receptors in various biological processes.
Medicine: FR-208419 was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases.
Industry: The compound’s unique properties could be leveraged in the development of new drugs targeting cholecystokinin receptors, potentially leading to novel treatments for digestive disorders.
Mechanism of Action
FR-208419 exerts its effects by antagonizing cholecystokinin receptors, specifically cholecystokinin A and cholecystokinin B receptors. By binding to these receptors, it inhibits the action of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. This inhibition can help reduce symptoms associated with digestive disorders, such as pancreatitis .
Comparison with Similar Compounds
FR-208419 is unique in its dual antagonistic activity against both cholecystokinin A and cholecystokinin B receptors. This dual activity is believed to be more efficacious than selective cholecystokinin A antagonists for the treatment of pancreatitis .
Similar compounds include:
FR-202893: Another cholecystokinin receptor antagonist developed by Fujisawa Pharmaceutical Co., Ltd.
Properties
Molecular Formula |
C28H34N4O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C28H34N4O3/c1-4-23-22-15-9-11-19(3)25(22)32(17-24(33)20-12-6-5-7-13-20)27(34)26(30-23)31-28(35)29-21-14-8-10-18(2)16-21/h8-11,14-16,20,26H,4-7,12-13,17H2,1-3H3,(H2,29,31,35)/t26-/m0/s1 |
InChI Key |
HEJSSPHGFQDYCH-SANMLTNESA-N |
Isomeric SMILES |
CCC1=N[C@H](C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C |
Canonical SMILES |
CCC1=NC(C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C |
Synonyms |
FR 208419 FR-208419 FR208419 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.